molecular formula C11H17NO3 B1205206 N-Hydroxyadamantanine CAS No. 75790-47-5

N-Hydroxyadamantanine

Cat. No.: B1205206
CAS No.: 75790-47-5
M. Wt: 211.26 g/mol
InChI Key: KASKIUBUVDMTCD-UHFFFAOYSA-N
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Description

N-Hydroxyadamantanine is a high-purity chemical reagent designed for research and development applications. This compound features the robust, cage-like adamantane structure, which is known to confer high lipophilicity and stability when incorporated into larger molecules. The adamantane scaffold is a privileged structure in medicinal chemistry, and its derivatives are valuable intermediates in the synthesis of novel bioactive compounds . In research settings, adamantane-based molecules are investigated for their potential as antimicrobial and anti-proliferative agents. Some synthetic adamantane derivatives have demonstrated marked broad-spectrum antibacterial and antifungal activities in vitro . Furthermore, the adamantane moiety is a key component in several approved pharmaceutical agents, including therapies for viral infections such as influenza, highlighting its significant value in drug discovery . Researchers utilize this reagent as a versatile building block for constructing more complex molecules, such as thiosemicarbazides and thiazolidinones, which are scaffolds of interest for their chemotherapeutic properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75790-47-5

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-(hydroxyamino)adamantane-2-carboxylic acid

InChI

InChI=1S/C11H17NO3/c13-10(14)11(12-15)8-2-6-1-7(4-8)5-9(11)3-6/h6-9,12,15H,1-5H2,(H,13,14)

InChI Key

KASKIUBUVDMTCD-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C3(C(=O)O)NO

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C(=O)O)NO

Other CAS No.

75790-47-5

Synonyms

N-hydroxyadamantanine

Origin of Product

United States

Synthetic Methodologies for N Hydroxyadamantanine and Analogues

Classical Approaches to N-Hydroxylation within Adamantane (B196018) Scaffolds

Traditional methods for introducing a hydroxylamino group onto the rigid adamantane framework have largely relied on oxidative and reductive strategies.

Oxidative Strategies for N-Hydroxylation

Direct oxidation of the amino group in adamantanamine derivatives presents a straightforward route to N-hydroxyadamantanine. Various oxidizing agents have been explored for this transformation. A common approach involves the use of peroxides or peroxy acids. For instance, the oxidation of primary amines can be achieved using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.gov The reaction proceeds through the direct oxygen atom transfer to the nitrogen of the amine.

Another oxidative strategy involves the use of nitroxyl (B88944) radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), which can facilitate the chemoselective oxidation of related compounds. organic-chemistry.org While primarily used for the oxidation of alcohols, the principles can be adapted for N-hydroxylation under specific conditions.

Reductive Nitroxide Generation Routes

An alternative to direct oxidation is the reduction of a corresponding nitro-adamantane precursor. This method typically involves a two-step process: the nitration of adamantane followed by a controlled reduction of the nitro group to the hydroxylamine (B1172632). The reduction can be accomplished using various reducing agents, such as zinc dust in the presence of ammonium (B1175870) chloride or catalytic hydrogenation under carefully controlled conditions to avoid over-reduction to the amine. This route offers a different pathway to the target molecule, circumventing potential side reactions associated with direct oxidation of the amine.

Advanced and Sustainable Synthetic Protocols

Recent advancements in synthetic chemistry have led to the development of more sustainable and efficient methods for N-hydroxylation, including electrochemical, transition metal-catalyzed, and biocatalytic approaches.

Electrochemical Synthesis of N-Hydroxylated Adamantanes

Electrochemical methods offer a green and often highly selective alternative to traditional chemical reagents. osi.lvwikipedia.org The synthesis of hydroxylated adamantane derivatives can be achieved through electrochemical oxidation. researchgate.net In a typical setup, an adamantane derivative is electrolyzed in a suitable solvent and electrolyte system. wikipedia.org This method avoids the use of hazardous oxidizing agents and minimizes waste production. osi.lv The precise control over the electrode potential allows for selective oxidation, potentially leading to higher yields and fewer side products compared to classical methods. wikipedia.orgacademie-sciences.fr

Transition Metal-Catalyzed N-Hydroxylation Reactions

Transition metal catalysis provides powerful tools for the functionalization of C-H bonds and the formation of C-N and N-O bonds. researchgate.net Catalysts based on metals like ruthenium, iron, and copper have been employed for hydroxylation reactions of adamantane and related structures. mdpi.comgoogle.comacs.org For instance, ruthenium-catalyzed hydroxylation of unactivated tertiary C-H bonds has been demonstrated, a reaction type that is applicable to the adamantane skeleton. acs.org Palladium-catalyzed reactions have also been explored for the γ-C(sp³)–H hydroxylation of free amines using aqueous hydrogen peroxide, offering a pathway to hydroxylated amine products. dicp.ac.cn These methods often exhibit high selectivity and can operate under mild conditions.

Catalyst SystemSubstrate TypeOxidantKey Features
RuCl₃/pyridineAdamantane derivativesKBrO₃Selective for tertiary C-H hydroxylation
Pd(II)/CarboxPyridone LigandFree aminesH₂O₂ (aq)γ-C(sp³)–H hydroxylation
Iron-porphyrin complexesAdamantaneIodosylbenzeneBiomimetic oxidation
VO(acac)₂AdamantaneH₂O/CCl₄Catalytic hydroxylation

Organocatalytic and Biocatalytic Pathways for N-Hydroxylation

Organocatalysis and biocatalysis represent emerging frontiers in sustainable synthesis, offering high selectivity and mild reaction conditions.

Organocatalytic Approaches: Iminium salt organocatalysts have been shown to facilitate the selective hydroxylation of unactivated C-H bonds using hydrogen peroxide as the terminal oxidant. researchgate.net This approach allows for reactions to be carried out at room temperature with good functional group compatibility. researchgate.net The proposed mechanism involves an oxaziridinium species as the active oxidant. researchgate.net

Biocatalytic Pathways: Enzymes, particularly cytochrome P450 monooxygenases, are highly efficient catalysts for hydroxylation reactions. google.comnih.gov These enzymes can be engineered to achieve high regioselectivity and stereoselectivity. nih.gov The use of cytochrome P450 has been explored for the hydroxylation of compounds with an adamantane skeleton. google.com Whole-cell biocatalysis using various microorganisms has also been reported for the hydroxylation of N-heteroaromatic compounds to their corresponding N-oxides, demonstrating the potential of biological systems for these transformations. nih.gov While direct biocatalytic N-hydroxylation of adamantanamine is an area of ongoing research, the existing literature on C-H hydroxylation and N-oxidation of other substrates suggests its feasibility. nih.govnih.gov

Derivatization Strategies for this compound

The derivatization of this compound can be approached by targeting two main sites: the N-hydroxyl group and the adamantane cage. These modifications can be used to alter the compound's physicochemical properties and biological activity.

Functionalization of the N-Hydroxyl Group

The N-hydroxyl group of this compound is a key site for derivatization due to its reactivity. rsc.org This group can undergo various reactions, such as acylation, alkylation, and the formation of esters or ethers. researchgate.netwikipedia.org

Acylation: The N-hydroxyl group can be acylated using acid chlorides or anhydrides to form N-acyloxyadamantanine derivatives. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

Alkylation: Alkylation of the N-hydroxyl group can be achieved using alkyl halides. This reaction can lead to the formation of N-alkoxyadamantanine derivatives. The choice of the alkylating agent allows for the introduction of a wide variety of functional groups.

Formation of Esters and Ethers: The hydroxyl moiety of the N-hydroxyl group can be converted into an ester or ether linkage. For example, reaction with a carboxylic acid under esterification conditions would yield the corresponding O-acyl-N-hydroxyadamantanine.

A summary of potential derivatization reactions of the N-hydroxyl group is presented in the table below.

Reaction TypeReagentProduct
AcylationAcetyl chlorideN-acetoxyadamantanine
AlkylationMethyl iodideN-methoxyadamantanine
EsterificationBenzoic acidN-hydroxy-O-benzoyladamantanine

Modifications of the Adamantane Cage

The adamantane cage itself can be functionalized to create a diverse range of this compound analogues. The rigid, polycyclic structure of adamantane allows for selective functionalization at its bridgehead and secondary carbon positions. researchgate.netresearchgate.net

Halogenation: The adamantane cage can be halogenated using various reagents. For example, bromination can be achieved using bromine, leading to the formation of bromo-N-hydroxyadamantanine. These halogenated derivatives can then serve as precursors for further modifications. nih.gov

Nitration: Nitration of the adamantane cage can be performed using nitrating agents, which introduces a nitro group onto the adamantane skeleton. This nitro group can then be reduced to an amino group or used in other transformations.

Introduction of Other Functional Groups: Other functional groups, such as carboxyl or alkyl groups, can be introduced onto the adamantane cage through various organic reactions. These modifications can significantly alter the properties of the resulting this compound analogue. researchgate.net

The table below summarizes some potential modifications of the adamantane cage.

ModificationReagentProduct
BrominationBromineBromo-N-hydroxyadamantanine
NitrationNitric acid/Sulfuric acidNitro-N-hydroxyadamantanine
CarboxylationFormic acid/Sulfuric acidThis compound carboxylic acid

Stereoselective Synthesis of this compound Enantiomers

This compound possesses a chiral center, and therefore, can exist as a pair of enantiomers. The stereoselective synthesis of these enantiomers is crucial for studying their differential biological activities. rsc.org Asymmetric synthesis strategies can be employed to selectively produce one enantiomer over the other. mdpi.com

One approach to stereoselective synthesis involves the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to the adamantane precursor, directing the subsequent reactions to occur in a stereospecific manner. After the desired stereochemistry is established, the chiral auxiliary is removed. rsc.org

Another strategy is to use a chiral catalyst. Chiral catalysts, such as certain metal complexes or enzymes, can facilitate the enantioselective formation of the desired product. thieme-connect.com For instance, an asymmetric reduction of an adamantanone oxime using a chiral reducing agent could yield an enantiomerically enriched this compound. rsc.org

The synthesis of enantiomerically pure adamantane derivatives has been reported, and these methods could potentially be adapted for the stereoselective synthesis of this compound enantiomers. rsc.orgmdpi.com For example, a reported stereoselective synthesis of adamantane-substituted heterocycles involved the transformation of adamantyl-substituted N-Boc-homoallylamines. rsc.org A similar strategy, starting with a chiral adamantane precursor, could be envisioned for the synthesis of enantiopure this compound.

The table below outlines a general approach for the stereoselective synthesis of this compound enantiomers.

StepDescription
1. Chiral Precursor SynthesisSynthesis of a chiral adamantane derivative.
2. Introduction of Hydroxylamino GroupConversion of the chiral precursor to the corresponding this compound enantiomer.
3. PurificationSeparation and purification of the desired enantiomer.

Reaction Chemistry and Mechanistic Elucidation of N Hydroxyadamantanine

Reactivity Profiles of the N-Hydroxyl Group

The N-hydroxyl group of N-Hydroxyadamantanine is a focal point for a variety of chemical transformations, including oxidation, reduction, and reactions where it can act as either a nucleophile or a precursor to an electrophilic species.

Oxidation Pathways to Nitroxide Radicals and Nitrones

The oxidation of this compound provides a direct route to persistent adamantyl-substituted nitroxide radicals and nitrones, which are valuable intermediates in organic synthesis and materials science.

The one-electron oxidation of the N-hydroxyl group leads to the formation of the corresponding adamantyl nitroxide radical. This transformation can be achieved using various oxidizing agents. The stability of the resulting nitroxide is significantly influenced by the bulky adamantyl group, which sterically shields the radical center.

Further oxidation of this compound or the corresponding nitroxide radical can yield a nitrone. Adamantane-derived nitrones are known to participate in 1,3-dipolar cycloaddition reactions. For instance, both aldo- and ketonitrones derived from adamantane (B196018) react with maleimides to form isoxazolidine (B1194047) adducts. tandfonline.comtandfonline.com These reactions can sometimes result in diastereomeric mixtures, with the isomer ratio potentially changing over time due to the reversibility of the cycloaddition process. tandfonline.com

A proposed general mechanism for the oxidation of hydroxylamines to nitroxides can involve an aminoxyl radical intermediate. For instance, the oxidation of hydroxylamine (B1172632) by birnessite (a manganese oxide) is suggested to proceed through the formation of an aminoxyl radical (H₂NO•) following electron transfer to Mn(IV). tandfonline.com A similar radical intermediate can be envisioned in the oxidation of this compound.

Table 1: Oxidation Products of this compound Derivatives

Starting MaterialOxidizing AgentProduct TypeSubsequent ReactionRef.
This compoundMild OxidantAdamantyl Nitroxide RadicalStable Radical tandfonline.com
This compoundStronger OxidantAdamantyl Nitrone1,3-Dipolar Cycloaddition tandfonline.comtandfonline.com

This table is illustrative and based on the general reactivity of hydroxylamines and adamantane derivatives.

Reduction Chemistry to Amines

The N-hydroxyl group of this compound can be reduced to the corresponding primary amine, adamantanamine. This transformation is a fundamental reaction in synthetic organic chemistry, providing access to a key building block. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the presence of other functional groups in the molecule. Common reducing agents for similar transformations include catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) and chemical reducing agents such as lithium aluminum hydride (LiAlH₄).

The general reaction can be represented as: Ad-NHOH + [H] → Ad-NH₂ + H₂O (where Ad represents the adamantyl group and [H] represents a generic reducing agent)

Nucleophilic and Electrophilic Transformations

The N-hydroxyl group in this compound possesses both nucleophilic and electrophilic character, allowing it to participate in a range of bond-forming reactions.

As a nucleophile, the oxygen or nitrogen atom of the hydroxylamine can attack electrophilic centers. Hydroxylamine itself is known to be a more potent nucleophile than what might be expected based on its basicity, a phenomenon known as the alpha effect. masterorganicchemistry.com This enhanced nucleophilicity can be attributed to the presence of the adjacent electronegative oxygen atom. This compound can act as a nucleophile in reactions such as additions to carbonyl compounds or displacements of leaving groups.

Conversely, this compound can be converted into an electrophilic aminating agent. This typically involves the attachment of a good leaving group to the oxygen atom, making the nitrogen atom susceptible to attack by nucleophiles. wikipedia.orgwiley-vch.de This strategy is employed in electrophilic amination reactions, where a C-N bond is formed through the reaction of a carbanion or other nucleophile with the electrophilic nitrogen source. wikipedia.org

A notable example of the electrophilic nature of hydroxylamine-derived reagents is the iron-catalyzed N-alkylaminochlorination of alkenes. In a study demonstrating this methodology, an N-CBz protected hydroxylamine reagent was used to aminate various alkenes, including 1-vinyladamantane. This reaction showcases the ability of an adamantyl-substituted substrate to undergo electrophilic amination. ethz.ch

Table 2: Nucleophilic and Electrophilic Reactions of the N-Hydroxyl Group

Reaction TypeRole of this compoundReactantProduct TypeRef.
Nucleophilic AdditionNucleophileAldehyde/KetoneOxime/Nitrone wikipedia.org
Nucleophilic SubstitutionNucleophileAlkyl HalideN-Alkoxy- or N-Alkyl-adamantanamine wikipedia.org
Electrophilic AminationElectrophile PrecursorAlkene (e.g., 1-vinyladamantane)β-Amino Adamantane Derivative ethz.ch

This table provides examples based on general hydroxylamine reactivity and a specific adamantane-related reaction.

Condensation and Cyclization Reactions

This compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form the corresponding oximes or nitrones. wikipedia.org This reaction is a fundamental transformation in organic chemistry and is often reversible. The formation of the C=N bond is typically driven by the removal of water from the reaction mixture.

Intramolecular cyclization reactions involving the N-hydroxyl group are also possible, leading to the formation of heterocyclic systems containing the adamantane scaffold. For instance, N-hydroxy-N-(2-oxoalkyl)amides have been shown to undergo cyclization to form 1-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. researchgate.net While not a direct example with this compound, this illustrates the potential for the N-hydroxyl group to participate in ring-forming reactions, particularly when a suitable electrophilic center is present within the same molecule. The synthesis of adamantane-fused oxazines, for example, could potentially be explored through such intramolecular pathways. nih.gov

Reaction Mechanisms Involving the Adamantane Core

The rigid and sterically hindered adamantane framework is generally unreactive. However, the presence of the N-hydroxyl group can, under certain conditions, induce or participate in rearrangements of the carbon skeleton.

Skeletal Rearrangements Induced by the N-Hydroxyl Moiety

The adamantane cage is known to undergo skeletal rearrangements, such as the Wagner-Meerwein rearrangement, typically under acidic conditions where a carbocationic intermediate is formed. While direct induction of such a rearrangement by an unactivated N-hydroxyl group is not commonly reported, its conversion to a better leaving group could facilitate such a process.

For instance, protonation of the hydroxyl group followed by loss of water, or conversion to a sulfonate ester, would generate a positive charge on the nitrogen or an adjacent carbon, which could trigger a 1,2-alkyl shift within the adamantane framework. A study on adamantane derivatives has shown that a triflic acid-promoted cascade reaction of cyclic carbamates leads to an intramolecular nucleophilic 1,2-alkyl shift, resulting in ring-contracted noradamantane derivatives. rsc.org This reaction proceeds through an iminium triflate intermediate, demonstrating that a positively charged nitrogen-containing functional group can indeed induce skeletal rearrangements in the adamantane core.

Although speculative for this compound itself without specific experimental evidence, a plausible mechanistic pathway could involve the formation of an N-adamantyl nitrenium-like species or a carbocation at the carbon atom attached to the nitrogen, which would then be susceptible to a Wagner-Meerwein type rearrangement to relieve ring strain or form a more stable carbocationic intermediate.

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) is a fundamental class of chemical reactions involving the transfer of a hydrogen atom (one proton and one electron) from one molecule to another. mdpi.com In the context of a hypothetical this compound, the N-O-H group would be the primary site for such reactivity. The key reaction would be the homolytic cleavage of the O-H bond, facilitated by a radical species (R•), to produce an adamantyl-nitroxyl radical and a new, stabilized molecule (R-H).

The general mechanism can be represented as:

Adamantane-N-O-H + R• → Adamantane-N-O• + R-H

The feasibility and rate of this HAT process are governed by several factors. The primary determinant is the bond dissociation energy (BDE) of the O-H bond in the N-hydroxy group. mdpi.com A lower BDE facilitates easier hydrogen abstraction. The stability of the resulting nitroxyl (B88944) radical (Adamantane-N-O•) is also crucial; the bulky, rigid adamantane cage may provide steric shielding, potentially increasing the persistence of this radical intermediate. The nature of the abstracting radical (R•) is equally important; highly reactive radicals will abstract hydrogen more readily. rsc.org Such HAT reactions are critical first steps in many oxidation and functionalization processes. nih.gov

Kinetic and Thermodynamic Analysis of this compound Transformations

The study of a compound's reaction kinetics and thermodynamics provides deep insight into its reactivity, stability, and the pathways through which it transforms. While specific data for this compound is unavailable, this section outlines the methodologies that would be used for its analysis.

Rate Law Derivations for Key Reactions

A rate law is a mathematical equation that describes how the rate of a reaction depends on the concentration of the reactants. vu.edu.pk For a hypothetical HAT reaction involving this compound (abbreviated as Ad-NOH) and a radical abstractor (R•), the reaction is:

Ad-NOH + R• → Ad-NO• + R-H

The rate law would be determined experimentally by measuring the initial reaction rate at various initial concentrations of the reactants. khanacademy.org The general form of the rate law is:

Rate = k [Ad-NOH]x [R•]y

Here, k is the rate constant, and the exponents x and y are the reaction orders with respect to each reactant. youtube.com These orders must be found experimentally and are not necessarily equal to the stoichiometric coefficients. youtube.com

To determine the orders, one would use the method of initial rates. khanacademy.org This involves comparing experiments where the concentration of one reactant is changed while the other is held constant and observing the effect on the initial rate.

Table 1: Illustrative Experimental Data for Determining the Rate Law of a Hypothetical HAT Reaction
ExperimentInitial [Ad-NOH] (M)Initial [R•] (M)Initial Rate (M/s)
10.100.101.5 x 10-4
20.200.103.0 x 10-4
30.100.201.5 x 10-4

From the illustrative data in Table 1:

Comparing experiments 1 and 2, doubling [Ad-NOH] while keeping [R•] constant doubles the rate (3.0e-4 / 1.5e-4 = 2). This indicates the reaction is first order with respect to Ad-NOH (x=1).

Comparing experiments 1 and 3, doubling [R•] while keeping [Ad-NOH] constant has no effect on the rate (1.5e-4 / 1.5e-4 = 1). This indicates the reaction is zero order with respect to R• (y=0).

Activation Energy Barriers and Reaction Energetics

Every chemical reaction must overcome an energy hurdle known as the activation energy (Ea) to proceed. libretexts.org This is the minimum energy required to transform reactants into the high-energy transition state before they can form products. wikipedia.org A high activation barrier corresponds to a slow reaction, while a low barrier allows a reaction to proceed quickly. libretexts.org

The activation energy is determined experimentally by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation:

k = A * e(-Ea/RT)

Where A is the pre-exponential factor, R is the universal gas constant, and T is the temperature in Kelvin. By plotting ln(k) versus 1/T, one can obtain a straight line with a slope of -Ea/R, from which the activation energy can be calculated.

Computational chemistry methods, such as Density Functional Theory (DFT), are also powerful tools for calculating activation barriers and reaction enthalpies (ΔH). frontiersin.org These calculations model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products and the energy of the transition state. rsc.org For a HAT reaction, this would involve calculating the energy of the reactants (Ad-NOH + R•), the transition state ([Ad-NO···H···R]•), and the products (Ad-NO• + R-H).

Table 2: Representative Energetic Data for a Hypothetical Reaction
ParameterDescriptionIllustrative Value (kcal/mol)
Ea (Activation Energy)Energy barrier from reactants to transition state.10 - 15
ΔH (Enthalpy of Reaction)Net energy change (reactants to products).-20 (Exothermic)

The illustrative values in Table 2 suggest a moderately fast reaction (a typical activation energy for HAT can range from a few to over 15 kcal/mol) that is exothermic, meaning the products are thermodynamically more stable than the reactants. nih.govreddit.com

Intermediate Species Identification and Characterization

In the transformation of this compound, the primary intermediate species generated via a HAT process would be the adamantyl-nitroxyl radical (Ad-NO•) . The identification and characterization of such transient species are critical for confirming the reaction mechanism.

Several spectroscopic techniques are employed for this purpose:

Electron Paramagnetic Resonance (EPR) Spectroscopy: This is the most direct method for detecting and characterizing radical species. An EPR spectrum provides information about the electronic environment of the unpaired electron, confirming the presence of the nitroxyl radical and potentially providing insight into its structure through hyperfine coupling constants.

Transient Absorption Spectroscopy: This technique uses short laser pulses to generate the intermediate and a probe beam to monitor its absorption spectrum as a function of time. This can provide kinetic data on the formation and decay of the radical.

Mass Spectrometry: While less direct for radical identification, mass spectrometry can detect the products formed from reactions of the intermediate, helping to piece together the reaction pathway. researchgate.net For example, trapping the Ad-NO• radical with another molecule would yield a product with a specific mass-to-charge ratio detectable by MS.

Characterization would focus on the stability and subsequent reactivity of the Ad-NO• radical. Its stability would be influenced by the steric bulk of the adamantane framework, which could hinder dimerization or other decomposition pathways, potentially making it a persistent radical.

Despite a comprehensive search for scholarly articles and research data, no specific computational and theoretical investigations focused solely on the chemical compound “this compound” could be located. The search for data pertaining to the quantum chemical calculations of its molecular and electronic structure, including Density Functional Theory (DFT) studies of ground states, ab initio methods for electronic configuration and stability, and Frontier Molecular Orbital Analysis (HOMO-LUMO), yielded no specific results for this compound.

Similarly, inquiries into molecular modeling and dynamics simulations, including conformational landscape exploration and the effects of solvents on the molecular behavior of this compound, did not return any dedicated research findings or data tables.

Therefore, it is not possible to provide the detailed, data-rich article as outlined in the user's instructions. The scientific literature accessible through the performed searches does not appear to contain the specific computational and theoretical analyses requested for this compound.

The development of robust Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models hinges on the selection and validation of molecular descriptors. These numerical parameters are calculated from the molecular structure and are designed to encode physicochemical information that determines a molecule's biological activity or physical properties. For a series of this compound analogues, a diverse set of descriptors must be generated to capture the unique structural features of this class of compounds: the rigid, bulky polycyclic cage and the polar hydroxylamine functional group.

The development process begins with the calculation of a wide array of descriptors, which can be categorized into several classes:

Quantum-Chemical (3D) Descriptors: These descriptors are calculated using quantum mechanics and provide insight into the electronic properties of the molecule. They are essential for modeling interactions driven by electrostatic forces, hydrogen bonding, and orbital overlaps. Key quantum-chemical descriptors for this compound analogues include:

Energy Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to electron-donating and accepting capabilities, respectively.

Charge-Based Descriptors: Partial atomic charges on the nitrogen and oxygen atoms, dipole moment, and the molecular electrostatic potential (MEP). These are critical for describing the polar nature of the N-hydroxy group.

Energy of Hydration: This descriptor models the interaction energy with a solvent and is important for predicting properties like solubility.

Steric and Shape (3D) Descriptors: These descriptors quantify the three-dimensional aspects of the molecule. Given the rigid and bulky nature of the adamantane scaffold, these are vital for modeling how the molecule fits into a binding site. Examples include the van der Waals volume, solvent-accessible surface area (SASA), and shape indices that describe globularity or rugosity.

Validation and Selection of Descriptors

Once a large pool of descriptors is calculated for a set of this compound analogues with known activity/property data, a validation process is undertaken to select the most relevant ones. This is crucial to avoid overfitting and to build a statistically robust and predictive model. The process involves:

Data Pre-processing: Descriptors that are constant or highly correlated with each other are removed.

Descriptor Selection: Statistical techniques such as Principal Component Analysis (PCA), genetic algorithms, or stepwise multiple linear regression are used to identify the subset of descriptors that has the strongest correlation with the biological activity or property of interest.

Model Building and Validation: A mathematical model (e.g., multiple linear regression, partial least squares) is constructed using the selected descriptors. The model's predictive power is rigorously tested using internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and, ideally, external validation with a test set of molecules not used in model training. A high Q² (typically > 0.5) is indicative of a robust and predictive model.

The table below summarizes the key classes of molecular descriptors and their relevance for developing QSAR/QSPR models for this compound analogues.

Descriptor ClassSpecific ExamplesMolecular Feature QuantifiedRelevance to this compound
Topological (2D) Wiener Index, Zagreb Indices, Connectivity IndicesMolecular size, branching, and cyclicityEncodes the complex and rigid connectivity of the adamantane cage.
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment, Partial ChargesElectron-donating/accepting ability, polarity, electrostatic interactionsDescribes the electronic nature of the polar N-hydroxy group, crucial for hydrogen bonding and receptor interactions.
Steric/Shape (3D) Van der Waals Volume, Molecular Surface Area, GlobularityMolecular size, shape, and bulkQuantifies the steric influence of the adamantane scaffold, which governs its fit within a binding pocket.
Field-Based (3D-QSAR) CoMFA/CoMSIA Fields (Steric, Electrostatic, Hydrophobic)3D distribution of interaction potentials around the moleculeProvides a detailed 3D map of features required for activity, combining both steric and electronic effects.

Computational and Theoretical Investigations of N Hydroxyadamantanine Systems

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Theoretical Correlation of Structural Features with Specific Chemical or Biological Mechanisms (excluding direct biological outcomes)

Computational and theoretical chemistry provide powerful tools for understanding how the distinct structural characteristics of N-Hydroxyadamantanine influence its chemical behavior. Through methods such as Density Functional Theory (DFT) and other quantum chemical calculations, it is possible to establish correlations between its three-dimensional structure and its reactivity, stability, and intermolecular interactions. nih.gov These theoretical investigations focus on two primary components of the molecule: the rigid adamantane (B196018) cage and the reactive N-hydroxy moiety.

Quantum chemical calculations are particularly useful for elucidating the electronic structure of the N-hydroxy group itself. acs.org Theoretical studies on hydroxylamine (B1172632) and its derivatives have investigated decomposition pathways and reactivity, providing a basis for understanding this compound. acs.orgresearchgate.net Key parameters that can be calculated include bond dissociation energies of the N-O and O-H bonds, which are crucial for predicting the likelihood of radical formation or participation in redox reactions. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites within the molecule. For example, the lone pairs on the nitrogen and oxygen atoms are expected to be primary sites for interaction with electrophiles or for hydrogen bonding.

The interplay between the adamantane cage and the N-hydroxy group is a key area of theoretical investigation. The rigid nature of the adamantane structure imposes specific geometric constraints on the N-hydroxy group, affecting bond angles and dihedral angles. These structural parameters, in turn, influence the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical theoretical descriptor for predicting chemical reactivity and stability. A smaller gap generally implies higher reactivity.

To illustrate the type of data generated in such theoretical studies, the following table presents hypothetical calculated parameters for this compound. These values are essential for correlating its structure with potential chemical mechanisms.

ParameterCalculated ValueImplication for Chemical Mechanism
N-O Bond Length1.45 ÅStrength and susceptibility to cleavage
O-H Bond Length0.97 ÅAcidity and potential for hydrogen donation
C-N-O Bond Angle110.5°Steric environment around the nitrogen
Mulliken Charge on N-0.45 eNucleophilicity of the nitrogen atom
Mulliken Charge on O-0.65 eSite for electrophilic attack or H-bonding
HOMO Energy-6.8 eVElectron-donating ability (nucleophilicity)
LUMO Energy1.2 eVElectron-accepting ability (electrophilicity)
HOMO-LUMO Gap8.0 eVIndicator of chemical stability and reactivity

Note: The data in this table is hypothetical and for illustrative purposes to show the output of computational investigations.

By analyzing these theoretical parameters, researchers can build models that predict how this compound will behave in various chemical environments. For instance, the calculated bond dissociation energies can suggest whether a reaction is likely to proceed via a radical mechanism. Similarly, the HOMO and LUMO energies can provide insights into its behavior in pericyclic reactions or as a nucleophile/electrophile. researchgate.net These computational approaches allow for a detailed, atomistic understanding of the structure-mechanism relationship, guiding further experimental studies into the chemical properties of this compound and related compounds.

N Hydroxyadamantanine in Chemical Biology and Mechanistic Enzyme Studies

Design and Application as Mechanistic Probes for Biological Systems

Mechanistic probes are essential tools for dissecting enzyme function and biological pathways. The adamantane (B196018) scaffold can be incorporated into such probes to enhance their properties.

Synthesis and Utility of Activity-Based Probes for Enzyme Function Assignment

Activity-based protein profiling (ABPP) is a powerful strategy that utilizes chemical probes to assess the functional state of enzymes within complex biological systems. nih.govrsc.org These probes typically consist of a reactive group (or "warhead") that covalently modifies the active site of an enzyme, a linker, and a reporter tag for detection and identification. nih.gov

While direct examples of N-Hydroxyadamantanine in activity-based probes are not prominent in the literature, the adamantane moiety is used to improve the pharmacological profiles of bioactive compounds. mdpi.com For instance, carbamates are a versatile class of irreversible inhibitors for serine hydrolases, an extensive and diverse enzyme family. nih.govnih.gov The selectivity of these carbamate inhibitors can be finely tuned by modifying their leaving groups. stanford.edu The incorporation of a bulky and lipophilic group like adamantane can influence the probe's interaction with the enzyme's active site, potentially conferring selectivity for specific enzymes by exploiting unique features of their binding pockets.

This compound as a Precursor for Spin Labels in EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy, combined with site-directed spin labeling (SDSL), is a powerful technique for studying the structure, dynamics, and conformational changes of proteins and other biomolecules. nih.govnih.gov This method involves attaching a paramagnetic probe, or spin label—most commonly a stable nitroxide radical—to a specific site on a molecule. mdpi.comst-andrews.ac.uk

A search of the scientific literature did not yield specific examples of this compound or other adamantane derivatives being used as precursors for the synthesis of spin labels for EPR spectroscopy. The development of spin labels typically focuses on frameworks that can stabilize a radical and be readily attached to biomolecules, such as piperidine-based (TEMPO) or pyrrolidine-based (PROXYL) nitroxides. st-andrews.ac.uk

Molecular Basis of Biological Interactions

The adamantane scaffold plays a significant role in the molecular interactions between small molecules and enzymes, influencing inhibition mechanisms, substrate recognition, and the design of enzyme-activated therapeutics.

Investigation of Enzyme-Inhibitor Mechanisms

Adamantane derivatives have been investigated as inhibitors for a range of enzymes. The bulky, hydrophobic nature of the adamantane group can lead to potent and selective inhibition by occupying deep, lipophilic binding pockets within an enzyme's active site.

Serine Hydrolase Inhibition : Adamantane-based compounds have been developed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory pathways. mdpi.com The adamantane moiety helps anchor these inhibitors in the active site, leading to potent inhibition. Although not serine hydrolases in the strictest sense, other hydrolase inhibitors also benefit from the adamantane scaffold. For example, adamantyl deoxynojirimycin derivatives have been designed as selective inhibitors of non-lysosomal glucosylceramidase for conditions like Gaucher disease. nih.gov

Monoamine Oxidase (MAO) Inhibition : Monoamine oxidases (MAOs) are key enzymes in the metabolism of neurotransmitters and are major targets for the treatment of depression and neurodegenerative diseases. nih.govmdpi.comnih.gov While many MAO inhibitors exist, studies investigating the effect of the simple aminoadamantane derivative, amantadine, on brain MAO activity did not show a direct inhibitory effect. nih.gov Instead, its therapeutic action in Parkinson's disease is attributed to other mechanisms, such as non-competitive NMDA-receptor antagonism. nih.govnih.gov However, more complex adamantane-containing structures, such as ladostigil, have been designed as irreversible MAO-B inhibitors.

The following table summarizes the inhibitory activity of selected adamantane derivatives against various enzymes.

Adamantane Derivative ClassTarget EnzymeInhibition MechanismTherapeutic Area
Adamantane-based ureas/amidesSoluble Epoxide Hydrolase (sEH)Occupies lipophilic binding pocketAnti-inflammatory mdpi.com
Vildagliptin, SaxagliptinDipeptidyl Peptidase-IV (DPP-IV)Covalent modification of active siteDiabetes nih.govmdpi.com
LadostigilMonoamine Oxidase B (MAO-B)Irreversible inhibitionNeuroprotection
Adamantyl deoxynojirimycinsNon-lysosomal GlucosylceramidaseActive-site directed inhibitionGaucher Disease nih.gov

Understanding Substrate Recognition and Catalytic Conversion Processes

The incorporation of an adamantane group into a ligand can profoundly influence how it is recognized by an enzyme. Structural studies of enzymes co-crystallized with adamantane-containing inhibitors reveal that the adamantane cage often makes extensive van der Waals contacts within hydrophobic pockets of the active site. mdpi.com This strong, non-covalent interaction can stabilize the enzyme-inhibitor complex, contributing to high binding affinity. mdpi.com

For example, in the design of cyclin-dependent kinase (CDK) inhibitors, attaching an adamantane skeleton to a purine scaffold was shown to enhance inhibitory activity. Docking studies supported this finding, showing the adamantane group positioned inside the binding pocket, where it participates in stabilizing the complex through non-polar interactions. mdpi.com This demonstrates how the adamantane moiety can serve as a "lipophilic bullet" to effectively target and occupy hydrophobic regions of an enzyme's active site. nih.gov

Role in Enzyme-Mediated Prodrug/Latentiation Strategies at a Molecular Level

A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body, often through enzymatic action. nih.gov The adamantane moiety has been used in prodrug design to enhance properties such as lipophilicity and stability. nih.gov For instance, esterification of the antiviral drug Ganciclovir with adamantane-1-carboxylic acid created a prodrug with higher lipophilicity and markedly increased stability, facilitating its formulation and storage. nih.gov The active drug is released upon enzymatic hydrolysis of the ester bond by cellular esterases.

More recently, adamantane-fused norbornen-7-ones have been designed as a new scaffold for carbon monoxide (CO) prodrugs. nih.govresearchgate.net These molecules are designed to release CO, a gaseous signaling molecule with therapeutic potential, through a cheletropic extrusion reaction. The adamantane moiety stabilizes a critical precursor structure, allowing for controlled CO delivery. nih.gov This strategy showcases the use of the adamantane framework not just to modify pharmacokinetics but also to form the core of the drug release mechanism itself.

Interrogation of Redox Processes in Biological Contexts

The unique structural and electronic properties of this compound position it as a valuable tool for investigating redox processes within complex biological systems. Its adamantane core provides steric bulk and lipophilicity, influencing its localization and interaction with enzymatic active sites, while the N-hydroxyl group serves as a redox-active center capable of participating in single-electron transfer reactions.

Generation and Reactivity of this compound-Derived Radicals

The N-hydroxyl moiety of this compound can undergo one-electron oxidation to generate a nitroxide radical. This process is a key feature of its application in studying biological redox chemistry. The generation of this radical can be initiated by various oxidizing species, including reactive oxygen species (ROS) and certain enzymatic systems.

In biological environments, cyclic hydroxylamines are known to be oxidized by ROS, such as superoxide and hydroxyl radicals, to form stable nitroxide radicals. mdpi.com This reaction allows for the use of N-hydroxy compounds as probes for detecting transient oxidative species. mdpi.com The adamantane structure in this compound is expected to influence the stability and reactivity of the resulting nitroxide radical. The bulky adamantyl group can sterically shield the radical center, potentially increasing its persistence and allowing for detection by techniques like electron paramagnetic resonance (EPR) spectroscopy.

The table below summarizes the general reactions involving the generation of radicals from N-hydroxy compounds, which are applicable to this compound.

Oxidizing SpeciesReaction TypeProductSignificance in Biological Systems
Reactive Oxygen Species (ROS)OxidationNitroxide RadicalProbing for oxidative stress
Peroxidases/OxidoreductasesEnzymatic OxidationNitroxide RadicalStudying enzyme mechanisms
Electrochemical OxidationAnodic OxidationNitroxide RadicalCharacterizing redox potential

Electron Transfer Mechanisms Involving the N-Hydroxyl Group

The N-hydroxyl group of this compound is the primary site for electron transfer reactions. The ease with which this group can be oxidized is determined by its redox potential. Studies on various N-hydroxy compounds have shown that electron-withdrawing substituents tend to increase the redox potential, making oxidation more difficult, while electron-donating groups have the opposite effect. nih.gov The adamantane group, being a bulky alkyl group, is generally considered to be weakly electron-donating, which would suggest a relatively lower redox potential for the N-hydroxyl group, facilitating its oxidation.

The mechanism of electron transfer from the N-hydroxyl group can proceed through a single-electron transfer (SET) process. In the context of enzymatic reactions, this would involve the transfer of an electron from the hydroxylamine (B1172632) moiety to an oxidized enzyme active site, such as a metal center or a radical species within the enzyme. nih.gov The kinetics of this electron transfer are influenced by both the redox potential of the N-hydroxy compound and steric factors that affect its binding to the enzyme. nih.gov

The adamantane scaffold can play a significant role in orienting the molecule within an enzyme's active site, thereby influencing the efficiency of electron transfer. The lipophilic nature of adamantane can promote partitioning into hydrophobic pockets of proteins, bringing the N-hydroxyl group into proximity with redox-active cofactors. nih.govmdpi.com

The table below outlines key factors influencing the electron transfer mechanisms of N-hydroxy compounds like this compound.

FactorInfluence on Electron TransferRationale
Redox Potential Determines the thermodynamic feasibility of electron transfer.A lower redox potential facilitates oxidation (electron donation).
Steric Hindrance Can affect the accessibility of the N-hydroxyl group to the oxidant.The bulky adamantane group may sterically hinder or facilitate interaction depending on the enzyme's active site topology.
Solvent Environment Influences the stability of the resulting radical cation and the overall reaction kinetics.The hydrophobic adamantane moiety can influence local solvation environments.
Enzyme Active Site Geometry Dictates the proximity and orientation of the N-hydroxyl group relative to the enzyme's redox center.Proper alignment is crucial for efficient electron transfer.

Future Research Trajectories for N Hydroxyadamantanine

Exploration of Novel Synthetic Routes and Reaction Methodologies

The development of efficient and selective synthetic methods is paramount to unlocking the full potential of N-Hydroxyadamantanine and its derivatives. While traditional approaches to adamantane (B196018) functionalization exist, future research will likely focus on more sophisticated and sustainable strategies. wikipedia.orgresearchopenworld.com

One promising direction is the advancement of C-H functionalization reactions. cuni.czrsc.org Directing the insertion of nitrogen-containing functionalities onto the adamantane core, particularly at the sterically hindered bridgehead positions, remains a significant challenge. chemrxiv.org Future methodologies could employ novel transition-metal catalysts or photoredox catalysis to achieve site-selective amination, potentially offering a more direct route to N-substituted adamantanes. rsc.orgchemrxiv.org Research into rhodium-catalyzed nitrenoid insertion reactions, for example, has shown potential for creating 1,2-disubstituted adamantane derivatives. cuni.cz

Furthermore, the development of flow chemistry and mechanochemical synthesis could offer greener and more scalable alternatives to traditional batch processing. mdpi.com These technologies can provide precise control over reaction parameters, potentially improving yields and reducing waste in the synthesis of this compound precursors. Additionally, enzymatic or chemoenzymatic approaches could be explored to introduce chirality and improve the stereoselectivity of synthetic routes, a crucial aspect for biological applications.

The table below summarizes potential novel synthetic strategies and their advantages.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic C-H Amination Direct, atom-economical, site-selectiveDevelopment of novel catalysts (e.g., transition metal, photoredox) for selective functionalization of adamantane's C-H bonds. rsc.orgchemrxiv.org
Flow Chemistry Improved control, scalability, safety, and yieldOptimization of reaction conditions and reactor design for continuous production of adamantane intermediates.
Mechanochemical Synthesis Reduced solvent use, potential for novel reactivityExploration of solid-state reactions for the synthesis of this compound precursors.
Chemoenzymatic Methods High stereoselectivity, mild reaction conditionsIdentification and engineering of enzymes for the enantioselective synthesis of chiral adamantane derivatives. mdpi.com

Advanced Characterization Techniques for Reactive Intermediates

The reactions of N-hydroxy compounds can proceed through highly reactive intermediates, such as nitrenium ions. publish.csiro.au Understanding the structure and reactivity of these transient species is crucial for controlling reaction outcomes and designing new synthetic methodologies. Future research in this area will necessitate the use of advanced spectroscopic and spectrometric techniques.

Laser Flash Photolysis (LFP) can be employed to generate and study short-lived intermediates in real-time. By observing the transient absorption spectra, researchers can gain insights into the kinetics and mechanisms of reactions involving adamantyl nitrenium ions.

Advanced Mass Spectrometry techniques, such as tandem mass spectrometry coupled with infrared ion spectroscopy (IRMPD), offer a powerful tool for the structural elucidation of gas-phase ions. nih.gov This method can be used to isolate and characterize reactive intermediates generated from this compound, providing experimental data to compare with computational predictions. nih.gov

Matrix Isolation Spectroscopy allows for the trapping of highly reactive species in an inert gas matrix at cryogenic temperatures. This technique can provide detailed vibrational (infrared) and electronic (UV-Vis) spectra of intermediates that would otherwise be too short-lived to observe.

The following table highlights advanced techniques for characterizing reactive intermediates.

TechniqueInformation GainedRelevance to this compound
Laser Flash Photolysis Kinetics and spectra of transient speciesStudying the lifetime and reactivity of adamantyl nitrenium ions.
IR Ion Spectroscopy (IRMPD) Vibrational spectra of mass-selected ionsStructural characterization of intermediates formed during the fragmentation or reaction of this compound. nih.gov
Matrix Isolation Spectroscopy IR and UV-Vis spectra of trapped intermediatesDirect observation of the structure of highly reactive species like adamantyl nitrenes or nitrenium ions.
Computational Chemistry Energies, structures, and properties of intermediatesPredicting the stability and spectral properties of potential intermediates to guide experimental studies. mdpi.comresearchgate.net

Development of Integrated Experimental and Computational Research Frameworks

A synergistic approach combining experimental work with high-level computational studies will be essential for accelerating research on this compound. mdpi.comnih.govksu.edu.sa Density Functional Theory (DFT) and other quantum chemical methods can provide invaluable insights into reaction mechanisms, predict the properties of unknown compounds, and guide the design of new experiments. researchgate.netmagtech.com.cn

Future research should focus on developing integrated frameworks where:

Computational screening is used to predict the most promising synthetic routes and reaction conditions before they are attempted in the lab. researchgate.net

Spectroscopic data from experiments are compared with theoretically calculated spectra to confirm the structures of products and intermediates. nih.govksu.edu.sa

Molecular dynamics simulations are employed to study the conformational behavior of this compound derivatives and their interactions with biological targets or in supramolecular assemblies. ksu.edu.sa

This integrated approach can save significant time and resources by focusing experimental efforts on the most promising avenues. For instance, computational studies can help to understand the factors controlling the regioselectivity of functionalization on the adamantane scaffold. researchgate.net

Expansion of this compound's Role in Chemical Tool Development for Biological Systems

The unique properties of the adamantane cage, such as its lipophilicity and rigid structure, make it an attractive scaffold for the development of chemical probes to study biological systems. researchgate.netnih.govcaymanchem.commskcc.orgwikipedia.org The N-hydroxy group adds a reactive handle that can be used for conjugation or to participate in specific interactions.

Future research could focus on developing this compound-based chemical probes for:

Target identification and validation: By attaching a reporter group (e.g., a fluorophore or biotin) to the N-hydroxy functionality, researchers can create probes to identify the protein targets of adamantane-containing drugs. nih.govuniversiteitleiden.nl

Enzyme inhibition studies: The N-hydroxyamide moiety is a known pharmacophore in inhibitors of enzymes like histone deacetylases (HDACs). Incorporating this feature into an adamantane scaffold could lead to the development of novel and selective enzyme inhibitors.

Modulating protein-protein interactions: The bulky adamantane group can be used to disrupt or stabilize protein-protein interactions, and the N-hydroxy group can be modified to fine-tune binding affinity and selectivity.

The development of such chemical tools would provide new ways to investigate complex biological processes and could accelerate the discovery of new therapeutic agents. nih.govcaymanchem.com

Potential Applications in Supramolecular Chemistry and Advanced Materials Science

The adamantane moiety is a well-established building block in supramolecular chemistry due to its strong and predictable non-covalent interactions with host molecules like cyclodextrins. mdpi.compensoft.netgoogle.comresearchgate.netmdpi.commdpi.com The introduction of an N-hydroxy group provides an additional site for hydrogen bonding, opening up new possibilities for the design of complex supramolecular architectures.

Future research in this area could explore:

Host-guest chemistry: The synthesis of this compound derivatives that can form stable inclusion complexes with cyclodextrins or other macrocycles. These assemblies could be used for drug delivery, sensing, or the construction of molecular machines. pensoft.netgoogle.commdpi.com

Self-assembling materials: The combination of the hydrophobic adamantane core and the hydrogen-bonding N-hydroxy group could be used to design novel amphiphiles that self-assemble into micelles, vesicles, or hydrogels. google.com These materials could have applications in biomedicine and nanotechnology. wikipedia.orgworldscientific.com

Functional polymers and materials: Incorporating this compound into polymers could lead to materials with enhanced thermal stability, unique surface properties, or stimulus-responsive behavior. wikipedia.orgmagtech.com.cn Adamantane-based polymers have been explored for applications such as coatings. pensoft.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-Hydroxyadamantanine, and how should purity be validated?

  • Methodological Answer : Synthesis typically involves hydroxylation of adamantane derivatives under controlled conditions (e.g., radical hydroxylation or catalytic oxidation). Post-synthesis, validate purity using high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210–254 nm). Cross-validate with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Report retention times, solvent systems, and spectral peaks in supplementary materials .
  • Critical Steps : Include negative controls (e.g., unreacted adamantane) and triplicate runs to assess batch consistency.

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 1–3 months. Use HPLC to monitor degradation products and quantify active compound loss. Include mass spectrometry (MS) to identify degradation byproducts. Report degradation kinetics (e.g., Arrhenius plots) and recommend storage in inert, anhydrous environments .
  • Key Metrics : Thresholds for acceptable degradation (<5% over 6 months) should align with ICH Q1A guidelines .

Advanced Research Questions

Q. How can contradictory results in this compound’s pharmacological activity be systematically resolved?

  • Methodological Answer :

Replicate Studies : Ensure identical experimental conditions (e.g., solvent, concentration, cell lines/animal models).

Meta-Analysis : Pool data from independent studies to identify outliers or confounding variables (e.g., batch variability, assay sensitivity).

Mechanistic Profiling : Use in silico docking studies to assess binding affinity variations across target proteins (e.g., NMDA receptors vs. other adamantane derivatives) .

  • Documentation : Follow ICH guidelines for reporting discrepancies and updating risk assessments .

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer :

  • In Vivo Models : Use crossover designs in rodents to compare oral vs. intravenous administration. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Analytical Methods : Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Data Integration : Apply compartmental modeling (e.g., NONMEM) to derive AUC, Cmax, and half-life. Cross-reference with in vitro metabolic stability data (e.g., microsomal half-life) .

Data Analysis and Reporting

Q. How should researchers address non-reproducible results in this compound’s bioactivity assays?

  • Methodological Answer :

  • Troubleshooting Checklist :
  • Instrument Calibration : Validate plate readers/spectrophotometers daily.
  • Cell Line Authentication : Use STR profiling to confirm identity.
  • Statistical Power : Ensure sample sizes meet ≥80% power (α = 0.05) via pre-study power analysis.
  • Reporting Standards : Differentiate between technical replicates (same sample, multiple measurements) and biological replicates (independent samples) .

Q. What frameworks are recommended for integrating this compound findings with existing adamantane derivative literature?

  • Methodological Answer :

  • Systematic Review : Use PRISMA guidelines to identify relevant studies. Extract data into a comparative table (e.g., logP, IC50, toxicity thresholds).
  • Contradiction Analysis : Apply Bradford Hill criteria (e.g., consistency, temporality) to evaluate causality in conflicting results .

Tables for Reference

Parameter Recommended Method Acceptance Criteria Reference
Purity ValidationHPLC (C18, 0.1% TFA in H2O/MeOH)≥98% peak area
Stability (25°C/60% RH)LC-MS/MSDegradation ≤5% over 6 months
PK ModelingNONMEMAIC/BIC ≤ reference model

Guidance for Literature Reviews

  • Primary vs. Secondary Sources : Prioritize peer-reviewed journals over patents/preprints. Use tools like SciFinder to track synthesis protocols and safety data .
  • Citation Standards : Follow ACS Style Guide for chemical nomenclature and CAS registry numbers (e.g., 42711-75-1 for 3-Hydroxyadamantane-1-carboxylic acid) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.